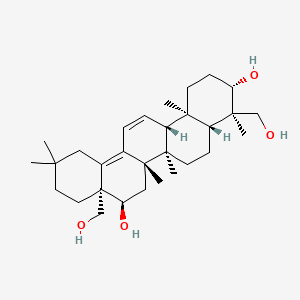
Pravadoline maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pravadoline maleate is a compound known for its anti-inflammatory and analgesic properties. It was developed in the 1980s as a new anti-inflammatory and prostaglandin synthesis inhibitor, acting through inhibition of the enzyme cyclooxygenase. this compound was found to exhibit unexpectedly strong analgesic effects, which appeared at doses ten times smaller than the effective anti-inflammatory dose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pravadoline maleate can be synthesized through a series of chemical reactions involving the formation of the indole core and subsequent functionalization. The key steps include:
- Formation of the indole core through a Fischer indole synthesis.
- Introduction of the morpholine moiety via nucleophilic substitution.
- Final coupling with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the morpholine moiety or the indole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of indole derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential analgesic and anti-inflammatory agent, particularly for conditions where traditional nonsteroidal anti-inflammatory drugs are ineffective.
Mechanism of Action
Pravadoline maleate exerts its effects primarily through inhibition of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, it acts as a cannabinoid receptor agonist, particularly at the CB1 receptor, which contributes to its analgesic properties. The compound’s interaction with these molecular targets leads to reduced inflammation and pain perception .
Comparison with Similar Compounds
Indometacin: A nonsteroidal anti-inflammatory drug with a similar mechanism of action but different structural features.
WIN 55,212-2: Another cannabinoid receptor agonist with similar analgesic properties but distinct chemical structure.
AM-630: A structural analog of pravadoline with modifications to enhance selectivity and reduce toxicity.
Uniqueness: Pravadoline maleate is unique due to its dual mechanism of action, combining cyclooxygenase inhibition with cannabinoid receptor agonism. This dual activity results in potent analgesic effects at lower doses compared to traditional nonsteroidal anti-inflammatory drugs .
Properties
CAS No. |
92623-84-2 |
|---|---|
Molecular Formula |
C27H30N2O7 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone |
InChI |
InChI=1S/C23H26N2O3.C4H4O4/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24;5-3(6)1-2-4(7)8/h3-10H,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
DOYGKOLTUWPTGK-BTJKTKAUSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
pravadoline pravadoline maleate WIN 48098-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2,6-difluoro-benzoic acid](/img/structure/B1244660.png)
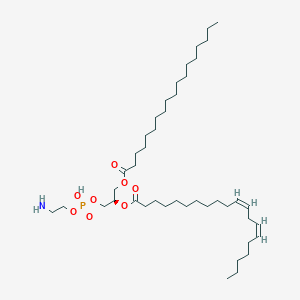
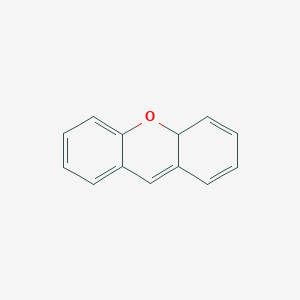
![N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine](/img/structure/B1244669.png)
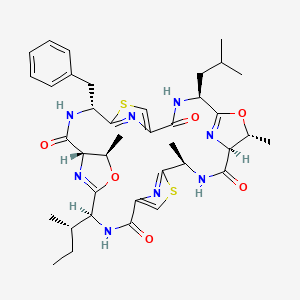

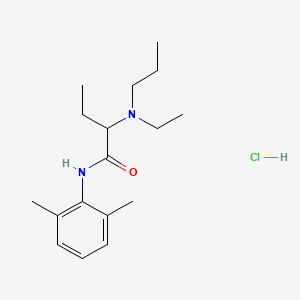
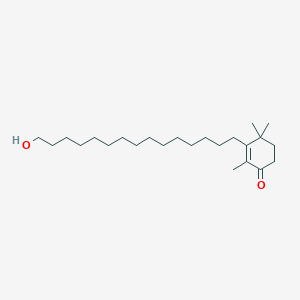
![methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1244674.png)

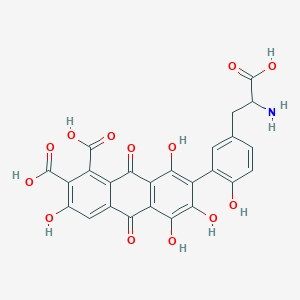
![methyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-16-carboxylate](/img/structure/B1244678.png)
![Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-](/img/structure/B1244679.png)
